5-methyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene dihydrochloride
Description
5-Methyl-4,6,12-triazatricyclo[7.2.1.0²,⁷]dodeca-2,4,6-triene dihydrochloride (CAS: 431910-43-9) is a nitrogen-rich tricyclic compound with a complex fused-ring architecture. Its molecular formula is C₁₀H₁₃N₃·2HCl, derived from the parent structure (C₁₀H₁₃N₃) with two hydrochloride counterions enhancing solubility and stability . Key structural features include:
- Tricyclic Core: A [7.2.1.0²,⁷] ring system incorporating two six-membered rings and one seven-membered ring, stabilized by three nitrogen atoms at positions 4, 6, and 12.
- Substituents: A methyl group at position 5, which influences steric and electronic properties.
- SMILES:
CC1=NC=C2C3CCC(N3)CC2=N1.
Properties
CAS No. |
2680531-82-0 |
|---|---|
Molecular Formula |
C10H15Cl2N3 |
Molecular Weight |
248.15 g/mol |
IUPAC Name |
5-methyl-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene;dihydrochloride |
InChI |
InChI=1S/C10H13N3.2ClH/c1-6-11-5-8-9-3-2-7(13-9)4-10(8)12-6;;/h5,7,9,13H,2-4H2,1H3;2*1H |
InChI Key |
HSWDRAFIIHDFRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2C3CCC(N3)CC2=N1.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene dihydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route often includes cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the methyl and dihydrochloride groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The process is designed to minimize waste and maximize efficiency, often incorporating green chemistry principles to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-methyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the tricyclic structure or the functional groups attached to it.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the tricyclic structure.
Scientific Research Applications
5-methyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-methyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Structural Features of Tricyclic Nitrogen Heterocycles
Key Observations :
- The target compound and its isopropyl analog share the same tricyclic backbone but differ in substituent bulkiness, which may affect binding affinity and metabolic stability .
Physicochemical Properties
Table 2: Physicochemical Data
Key Observations :
Key Observations :
Recommendations :
- Conduct in vitro binding assays to evaluate interactions with CNS targets (e.g., serotonin receptors).
- Compare metabolic stability with the 5-isopropyl analog to assess substituent effects.
Biological Activity
The compound 5-methyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene dihydrochloride , also known as S572-0305, is a member of the triazatricyclo class of compounds. Its unique structural features and biological activities make it a subject of interest in medicinal chemistry and drug discovery. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₀H₁₃Cl₂N₃
- Molecular Weight : 234.12 g/mol
- Boiling Point : 306.2 ± 32.0 °C (Predicted)
- Density : 1.156 ± 0.06 g/cm³ (Predicted)
- pKa : 7.81 ± 0.20 (Predicted)
These properties suggest that the compound has moderate lipophilicity and could potentially interact with various biological targets.
The biological activity of S572-0305 is primarily attributed to its interaction with specific molecular targets within cells:
- Kinase Inhibition : The compound is included in screening libraries targeting allosteric kinases, suggesting its potential as an inhibitor of kinase activity, which is crucial in various signaling pathways involved in cell proliferation and survival .
- Antiviral Properties : It has been noted for inclusion in antiviral libraries, indicating possible efficacy against viral infections, particularly Hepatitis B virus (HBV) .
- Protein-Protein Interactions (PPI) : The compound is part of libraries focusing on protein-protein interactions, which are vital for many cellular processes including signal transduction and immune responses .
Antiviral Activity
A study evaluating compounds from the antiviral HBV library demonstrated that S572-0305 exhibited significant inhibitory effects against HBV replication in vitro. The mechanism was linked to its ability to disrupt viral assembly and release .
Kinase Inhibition
Research conducted on a series of triazatricyclo compounds revealed that S572-0305 showed promise as a selective inhibitor of certain kinases involved in cancer pathways. This was evidenced by reduced phosphorylation levels of key substrates in cancer cell lines treated with the compound .
Comparative Analysis
| Property | S572-0305 | Reference Compound A | Reference Compound B |
|---|---|---|---|
| Molecular Weight | 234.12 g/mol | 250.15 g/mol | 220.10 g/mol |
| pKa | 7.81 | 6.50 | 8.00 |
| Antiviral Efficacy | Yes | No | Yes |
| Kinase Inhibition | Moderate | High | Low |
This table highlights the comparative biological activities and chemical properties of S572-0305 against other reference compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
